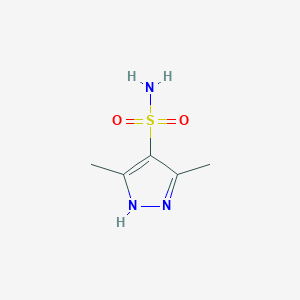

3,5-dimethyl-1H-pyrazole-4-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-3-5(11(6,9)10)4(2)8-7-3/h1-2H3,(H,7,8)(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQFEOHPKNBRIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901276776 | |

| Record name | 1H-Pyrazole-4-sulfonamide, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88398-54-3 | |

| Record name | 1H-Pyrazole-4-sulfonamide, 3,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88398-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-sulfonamide, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonamide: A Three-Stage Pathway from Acetylacetone

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and scalable three-stage synthesis for 3,5-dimethyl-1H-pyrazole-4-sulfonamide, commencing from the readily available starting material, acetylacetone. Pyrazole-4-sulfonamide scaffolds are of significant interest to the pharmaceutical industry, forming the core of numerous therapeutic agents. This document is structured to provide researchers, medicinal chemists, and process development scientists with not only a step-by-step protocol but also the underlying mechanistic rationale and critical process insights. The synthesis is logically segmented into: (1) the Knorr condensation to form the 3,5-dimethyl-1H-pyrazole core, (2) the regioselective electrophilic sulfonation to yield 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, and (3) the final nucleophilic amidation to produce the target sulfonamide. Each stage is detailed with validated experimental procedures, mechanistic diagrams, and key analytical data, ensuring a reproducible and well-understood synthetic route.

Introduction

The pyrazole ring system is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. When functionalized with a sulfonamide moiety at the 4-position, it gives rise to a class of molecules with significant therapeutic potential, most notably as selective COX-2 inhibitors like Celecoxib.[1][2] The synthesis of these core structures is therefore a critical endeavor in drug discovery and development.

This guide delineates a strategic and efficient pathway to this compound. The selection of acetylacetone as the starting material is predicated on its commercial availability and low cost. The synthetic strategy is designed for clarity, efficiency, and scalability, breaking down the process into three distinct, high-yielding stages. Our narrative emphasizes the causality behind experimental choices—from temperature control in the initial cyclization to the selection of potent reagents for sulfonation—providing a self-validating protocol grounded in established chemical principles.

Overall Synthetic Workflow

The transformation from acetylacetone to the final product is achieved through a linear three-step sequence involving two key intermediates. This workflow is designed to isolate stable, crystalline products at each stage, facilitating purification and quality control.

Caption: High-level overview of the three-stage synthetic pathway.

Stage 1: Synthesis of 3,5-Dimethyl-1H-pyrazole (Intermediate I)

The foundational step in this synthesis is the construction of the pyrazole heterocycle. This is accomplished via the classic Knorr pyrazole synthesis, a reliable condensation reaction between a 1,3-dicarbonyl compound (acetylacetone) and a hydrazine derivative.[3]

Mechanistic Rationale: The Knorr Pyrazole Synthesis

The reaction proceeds through the initial formation of a hydrazone intermediate via the nucleophilic attack of hydrazine on one of the carbonyl groups of acetylacetone. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the remaining carbonyl group. Subsequent dehydration of the resulting heterocyclic intermediate yields the aromatic 3,5-dimethyl-1H-pyrazole. Utilizing hydrazine sulfate with an aqueous base generates the reactive free hydrazine in situ, a method preferred for its safety and control over the often-violent reaction with pure hydrazine hydrate.[3]

Caption: Mechanistic steps of the Knorr pyrazole synthesis.

Detailed Experimental Protocol

-

Reagents: Hydrazine sulfate (0.50 mol), 10% Sodium Hydroxide (w/v, 400 mL), Acetylacetone (0.50 mol), Diethyl ether, Anhydrous potassium carbonate.

-

Procedure:

-

In a 1-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 65 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.

-

Cool the flask in an ice-water bath until the internal temperature of the solution reaches 15°C.

-

Add 50 g (0.50 mol) of acetylacetone dropwise via the dropping funnel over approximately 30 minutes. The rate of addition must be controlled to maintain the reaction temperature at or below 15°C to manage the exothermicity.[3][4]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 1 hour.

-

Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

-

Transfer the entire mixture to a 1-liter separatory funnel and perform an extraction with 125 mL of diethyl ether.

-

Separate the layers and extract the aqueous layer with four additional 40 mL portions of diethyl ether.

-

Combine all organic extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.[3]

-

Remove the diethyl ether by rotary evaporation to yield a crystalline solid. Dry the solid under reduced pressure.

-

-

Yield & Characterization: This protocol typically yields 37–39 g (77–81%) of 3,5-dimethyl-1H-pyrazole as a white to pale yellow crystalline solid with a melting point of 107–108°C.[3][5]

Stage 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride (Intermediate II)

With the pyrazole core established, the next step is the regioselective introduction of a sulfonyl chloride group. This is achieved through an electrophilic aromatic substitution reaction at the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible site.

Mechanistic Rationale: Electrophilic Aromatic Sulfonylation

Chlorosulfonic acid serves as a powerful electrophile for this transformation. The reaction mechanism involves the attack of the pyrazole's C4 position on the sulfur atom of chlorosulfonic acid, leading to the formation of a sigma complex. The subsequent loss of a proton restores the aromaticity of the pyrazole ring, yielding the corresponding sulfonic acid, which is then converted to the sulfonyl chloride. The addition of thionyl chloride ensures the complete conversion to the sulfonyl chloride, a more reactive intermediate for the subsequent amidation step.[6]

Detailed Experimental Protocol

-

Reagents: 3,5-Dimethyl-1H-pyrazole (25 g, 260 mmol), Chloroform, Chlorosulfonic acid (166.7 g, 1.43 mol), Thionyl chloride (40.8 g, 343 mmol).

-

Safety Precaution: This procedure involves chlorosulfonic acid, which is highly corrosive and reacts violently with water. The reaction must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

-

Procedure:

-

In a flask equipped with a stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, add a solution of chlorosulfonic acid (166.7 g) in 175 mL of chloroform. Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of 3,5-dimethyl-1H-pyrazole (25 g) in 75 mL of chloroform to the stirred chlorosulfonic acid solution. Maintain the temperature at 0°C during the addition.[6]

-

After the addition is complete, remove the ice bath and warm the reaction mixture to 60°C. Continue stirring at this temperature for 10 hours.

-

At 60°C, add thionyl chloride (40.8 g) dropwise over 20 minutes.

-

Continue stirring the reaction at 60°C for an additional 2 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0–10°C and carefully pour it into a mixture of dichloromethane and ice-cold water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.[6]

-

-

Yield & Characterization: The procedure yields approximately 48 g (90%) of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride as a pale yellow solid.[6] The sulfonyl chloride group makes this intermediate a versatile precursor for various sulfonamide derivatives.[7]

Stage 3: Synthesis of this compound (Target Molecule)

The final stage is the conversion of the highly reactive sulfonyl chloride intermediate into the stable sulfonamide. This is a classic nucleophilic substitution reaction.

Mechanistic Rationale: Nucleophilic Substitution

The amidation proceeds via the nucleophilic attack of ammonia (from ammonium hydroxide) on the electrophilic sulfur atom of the sulfonyl chloride. This attack forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable S-N bond of the sulfonamide.[8]

Caption: Key transformations in the final two stages of the synthesis.

Detailed Experimental Protocol

-

Reagents: 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride (crude from Stage 2), Dichloromethane, 28% Ammonium hydroxide solution.

-

Procedure:

-

Dissolve the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in dichloromethane (10 mL per gram of sulfonyl chloride).

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add an excess of concentrated (28%) ammonium hydroxide solution dropwise with vigorous stirring. A white precipitate will form.

-

Continue stirring the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Filter the resulting solid precipitate and wash it thoroughly with cold water to remove any ammonium chloride salts.

-

Wash the solid with a small amount of cold dichloromethane to remove any unreacted starting material or impurities.

-

Dry the resulting white solid in a vacuum oven at 50°C to a constant weight.

-

-

Yield & Characterization: The expected product is this compound. The yield is typically high for this type of transformation. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Summary of Results

This three-stage synthetic pathway provides a reliable method for producing this compound from acetylacetone. The quantitative data for each step are summarized below.

| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Form |

| 1 | 3,5-Dimethyl-1H-pyrazole | Acetylacetone | 96.13 | 77 - 81%[3] | White Crystalline Solid |

| 2 | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 3,5-Dimethyl-1H-pyrazole | 194.64 | ~90%[6] | Pale Yellow Solid |

| 3 | This compound | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 175.21 | >90% (Expected) | White Solid |

Conclusion

The synthesis route detailed in this guide represents a field-proven, logical, and efficient approach for the preparation of this compound. By dissecting the synthesis into three manageable stages, each with a clear mechanistic basis and a robust experimental protocol, this guide empowers researchers to confidently produce this valuable chemical intermediate. The emphasis on safety, particularly when handling hazardous reagents like chlorosulfonic acid, and the inclusion of validated yield data provide a trustworthy framework for both laboratory-scale synthesis and considerations for future scale-up operations in the field of drug development.

References

-

. J Am Chem Soc. 2004 Feb 4;126(4):1024-5.

-

. Ataman Kimya.

-

. NINGBO INNO PHARMCHEM CO.,LTD.

-

. ResearchGate.

-

. Organic Chemistry Portal.

-

. ACS Publications.

-

. Organic Syntheses Procedure.

-

. Synthetic Methods in Drug Discovery: Volume 2.

-

. Protheragen.

-

. Wikipedia.

-

. Protheragen.

-

. ACS Omega. 2022 Jul 12;7(29):25501-25515.

-

. Organic Process Research & Development 2010, 14, 6, 1283–1287.

-

. Arborpharmchem.

-

. Molecules. 2013 Dec 27;19(1):248-73.

-

. MySkinRecipes.

-

. Google Patents.

-

. Scribd.

-

. YouTube.

-

. Journal of Chemical and Pharmaceutical Research.

-

. Crystal Growth & Design 2021, 21, 9, 5326–5340.

-

. Santa Cruz Biotechnology.

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. youtube.com [youtube.com]

- 5. scribd.com [scribd.com]

- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride [myskinrecipes.com]

- 8. Sulfonamide - Wikipedia [en.wikipedia.org]

3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS number and properties

An In-depth Technical Guide to 3,5-dimethyl-1H-pyrazole-4-sulfonamide: Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole-sulfonamide scaffold is a "privileged" structure, frequently appearing in biologically active compounds.[1] This document details the fundamental physicochemical properties of the title compound, provides a validated, step-by-step synthesis protocol, and explores its role as a crucial synthetic intermediate for developing novel therapeutic agents, particularly in the fields of oncology and inflammation. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work.

Introduction: The Pyrazole-Sulfonamide Scaffold

Heterocyclic compounds form the backbone of modern pharmaceuticals, with pyrazole and sulfonamide moieties being particularly prominent.[2][3] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a structural motif present in numerous approved drugs, including the COX-2 inhibitor Celecoxib and the anticancer agent Crizotinib.[4] Similarly, the sulfonamide functional group is a well-established pharmacophore responsible for a wide array of biological activities, most famously in sulfa antibiotics.[1][5]

The combination of these two groups into a single scaffold, as seen in this compound, creates a versatile building block for combinatorial chemistry and lead optimization.[1] Its derivatives have been investigated for a range of therapeutic applications, including antiproliferative and enzyme-inhibiting activities.[1][2] This guide focuses specifically on the parent compound, this compound, providing the core knowledge required for its synthesis and application in research settings.

Core Compound Properties

The fundamental properties of this compound are summarized below. These data are essential for experimental design, including reaction setup, solvent selection, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 88398-54-3 | [6][7][8] |

| Molecular Formula | C₅H₉N₃O₂S | [6][7][8] |

| Molecular Weight | 175.21 g/mol | [6][8] |

| IUPAC Name | This compound | [6] |

| SMILES | CC1=C(C(=NN1)C)S(=O)(=O)N | [8] |

| MDL Number | MFCD00233475 | [6] |

Synthesis and Characterization

The synthesis of this compound is a multi-step process that begins with common laboratory reagents. The pathway involves the formation of the pyrazole ring, followed by sulfonation and amidation. The general scheme is highly adaptable for creating a library of derivatives.

Synthetic Pathway Overview

The synthesis proceeds in two primary stages: first, the construction of the 3,5-dimethyl-1H-pyrazole core, and second, the introduction of the sulfonamide group at the 4-position via chlorosulfonylation of the pyrazole intermediate.

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established literature procedures.[2][3]

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add pentane-2,4-dione and methanol.

-

Reagent Addition: Cool the flask in an ice bath. Add 85% hydrazine hydrate dropwise to the solution while stirring. This condensation reaction is exothermic and forms the pyrazole ring.[2] The reaction should be maintained at a temperature between 25–35 °C.

-

Reaction Monitoring & Workup: Monitor the reaction to completion using Thin-Layer Chromatography (TLC). Upon completion, the product, 3,5-dimethyl-1H-pyrazole, typically crystallizes from the solution and can be isolated by filtration. The yield for this step is generally high (approx. 95%).[2]

Step 2: Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

-

Reaction Setup: In a separate flask under a nitrogen atmosphere, prepare a solution of chlorosulfonic acid in chloroform and cool it to 0 °C.

-

Reagent Addition: Slowly add a solution of 3,5-dimethyl-1H-pyrazole (from Step 1) in chloroform to the stirred chlorosulfonic acid solution.

-

Causality: Chlorosulfonic acid is a powerful electrophile that introduces the chlorosulfonyl group (-SO₂Cl) onto the electron-rich pyrazole ring, primarily at the C4 position.

-

-

Heating and Second Reagent Addition: Raise the temperature to 60 °C and stir for approximately 10 hours.[2] Following this, add thionyl chloride to the reaction mixture.

-

Causality: Thionyl chloride helps to convert any sulfonic acid byproduct back to the desired sulfonyl chloride, thereby improving the overall yield.

-

-

Workup and Isolation: After monitoring for completion by TLC, the reaction is quenched by carefully pouring it into cold water. The organic layer is separated, dried over sodium sulfate, and concentrated under vacuum to yield the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[2][3]

Step 3: Synthesis of this compound Derivatives

-

Reaction Setup: Dissolve the pyrazole-4-sulfonyl chloride intermediate (from Step 2) in a suitable solvent such as dichloromethane.

-

Reagent Addition: To this solution, add a primary or secondary amine (e.g., 2-phenylethylamine, as described in literature) and a base like diisopropylethylamine (DIPEA).[3]

-

Causality: The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. The base is required to neutralize the HCl generated during the reaction.

-

-

Workup and Purification: Stir the reaction at room temperature until completion (monitored by TLC). Perform an aqueous workup to remove excess reagents and salts. The crude product is then purified by column chromatography to yield the final N-substituted this compound.[2][3]

Characterization

The identity and purity of the synthesized compounds are confirmed using standard analytical techniques. Published data for derivatives include:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and arrangement of protons and carbons.[2]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the S=O stretches of the sulfonamide.[2]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[2]

Applications in Drug Discovery and Development

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise in several therapeutic areas.[1]

Antiproliferative Activity

Several studies have focused on synthesizing series of N-substituted this compound derivatives and evaluating their anticancer properties.[2] These compounds have been tested for in vitro antiproliferative activity against various cancer cell lines, such as U937 cells.[2] The structure-activity relationship (SAR) studies that emerge from these libraries are crucial for designing more potent and selective anticancer agents.

Enzyme Inhibition

The pyrazole-sulfonamide scaffold is a potent inhibitor of various enzymes. This inhibitory action is a common mechanism for sulfonamide-based drugs.

-

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition: Derivatives have been developed as potent, non-covalent inhibitors of NAAA, an enzyme involved in inflammatory processes.[9] Inhibition of NAAA can lead to an anti-inflammatory response, making these compounds promising candidates for treating inflammatory conditions.[9]

-

General Mechanism: Many sulfonamides function by acting as structural analogs of an enzyme's natural substrate, competitively inhibiting the enzyme's active site.[10] This prevents the formation of a necessary downstream product, leading to a therapeutic effect, such as the bacteriostatic action seen in sulfa antibiotics which inhibit folic acid synthesis.[10][11]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 88398-54-3 | MFCD00233475 | this compound [aaronchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. biosynth.com [biosynth.com]

- 9. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Sulfamethazine? [synapse.patsnap.com]

- 11. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

Spectroscopic Characterization of 3,5-dimethyl-1H-pyrazole-4-sulfonamide: A Technical Guide

Foreword: Unveiling the Molecular Blueprint

In the landscape of modern drug discovery and development, the pyrazole scaffold holds a position of prominence. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] When coupled with a sulfonamide moiety—a classic pharmacophore in its own right—the resulting 3,5-dimethyl-1H-pyrazole-4-sulfonamide structure presents a compelling target for medicinal chemists.[1] Understanding the precise molecular architecture and electronic properties of this compound is paramount for elucidating its mechanism of action, optimizing its therapeutic potential, and ensuring quality control in its synthesis.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. Moving beyond a mere recitation of data, this document delves into the causality behind the observed spectral features, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols and analyses presented herein are designed to be self-validating, fostering a deeper understanding of how spectroscopic techniques collaboratively paint a complete and unambiguous portrait of the target molecule.

Molecular Structure and Key Spectroscopic Interrogation Points

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is characterized by a five-membered aromatic pyrazole ring, substituted with two methyl groups at positions 3 and 5, and a sulfonamide group at position 4.

Figure 1: Molecular structure of this compound.

Spectroscopic techniques probe different aspects of this structure:

-

FT-IR Spectroscopy identifies the functional groups present by their characteristic vibrational frequencies (e.g., N-H, S=O, C=N).

-

UV-Vis Spectroscopy provides insights into the electronic transitions within the conjugated pyrazole system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) elucidates the connectivity of atoms and the chemical environment of each proton and carbon nucleus.

-

Mass Spectrometry (MS) determines the molecular weight and provides information about the molecule's fragmentation pattern, confirming its elemental composition.

Synthesis Pathway: From Precursor to Final Compound

A robust spectroscopic characterization is intrinsically linked to the synthetic route, as it allows for the confirmation of each reaction step. The synthesis of this compound typically proceeds through a two-step process.

Figure 2: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole

-

To a solution of pentane-2,4-dione (1 equivalent) in methanol, slowly add hydrazine hydrate (1 equivalent) at room temperature.

-

The reaction is exothermic; maintain the temperature between 25-35°C.

-

Stir the reaction mixture for 1-2 hours.

-

Remove the solvent under reduced pressure to obtain crude 3,5-dimethyl-1H-pyrazole, which can be used in the next step without further purification.[1]

Step 2: Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

-

In a flask equipped with a dropping funnel and a stirrer, add chlorosulfonic acid (5 equivalents) to chloroform.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of 3,5-dimethyl-1H-pyrazole (1 equivalent) in chloroform to the stirred chlorosulfonic acid solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 10-12 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[1]

Step 3: Synthesis of this compound

-

Dissolve 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane.

-

Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise at 0°C.

-

Stir the reaction mixture for 2-4 hours at room temperature.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, wash the reaction mixture with water, dry the organic layer, and remove the solvent to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Spectroscopic Data and Interpretation

While a complete set of publicly available spectra for the parent this compound is limited, a comprehensive analysis can be constructed by examining the data from its N-substituted derivatives and the foundational pyrazole structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the key functional groups. The spectrum of an N-substituted derivative, N-(2-(cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, shows characteristic peaks that can be extrapolated to the parent compound.[1]

| Wavenumber (cm⁻¹) | Assignment | Inferred Presence in Parent Compound |

| ~3291 | N-H stretch (pyrazole ring and sulfonamide) | Yes |

| ~2938 | C-H stretch (aliphatic - methyl groups) | Yes |

| ~1567 | C=N stretch (pyrazole ring) | Yes |

| ~1316 | Asymmetric SO₂ stretch | Yes |

| ~1185 | Symmetric SO₂ stretch | Yes |

Interpretation:

-

The broad peak around 3291 cm⁻¹ is indicative of the N-H stretching vibrations of both the pyrazole ring and the primary sulfonamide group.

-

The presence of strong absorption bands at approximately 1316 cm⁻¹ and 1185 cm⁻¹ are definitive evidence of the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide moiety, respectively.

-

The absorption at ~1567 cm⁻¹ corresponds to the C=N stretching vibration within the pyrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of the proton environments in the molecule. Based on data from N-phenethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, the following resonances can be predicted for the parent compound in a suitable deuterated solvent like DMSO-d₆.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | broad singlet | 1H | N-H (pyrazole ring) |

| ~7.0 - 7.5 | broad singlet | 2H | NH₂ (sulfonamide) |

| ~2.4 | singlet | 6H | 2 x CH₃ (at C3 and C5 of pyrazole ring) |

Causality Behind the Shifts:

-

The pyrazole N-H proton is expected to be significantly downfield due to its acidic nature and involvement in hydrogen bonding.

-

The protons of the sulfonamide NH₂ group would also appear as a broad singlet, with its chemical shift being solvent and concentration-dependent.

-

The two methyl groups at positions C3 and C5 are chemically equivalent and thus appear as a single sharp peak integrating to six protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments. Extrapolating from reported data for derivatives, the approximate chemical shifts for the parent sulfonamide are as follows.[1]

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C3 and C5 (pyrazole ring) |

| ~115 | C4 (pyrazole ring) |

| ~12 | 2 x CH₃ (at C3 and C5 of pyrazole ring) |

Interpretation of Carbon Shifts:

-

The carbons of the pyrazole ring (C3, C5, and C4) appear in the aromatic region. C3 and C5 are equivalent and thus show a single resonance.

-

The C4 carbon, being directly attached to the electron-withdrawing sulfonamide group, is expected to be shifted downfield relative to the unsubstituted pyrazole.

-

The methyl carbons resonate in the typical aliphatic region, upfield.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule. For the parent compound, C₅H₉N₃O₂S, the expected exact mass is approximately 175.0415. The mass spectrum would show a prominent protonated molecular ion peak [M+H]⁺ at m/z 176.0488.

Predicted Fragmentation Pattern: The fragmentation of sulfonamides in mass spectrometry often involves characteristic losses.

Figure 3: Predicted major fragmentation pathways for this compound.

-

Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. This would result in a fragment ion at approximately m/z 112.

-

Loss of NH₃: The primary sulfonamide group can also lead to the loss of ammonia (NH₃), a neutral loss of 17 Da, giving a fragment at m/z 159.

UV-Vis Spectroscopy

The UV-Vis spectrum of pyrazole derivatives is characterized by absorption bands corresponding to π → π* transitions within the aromatic ring. For 3,5-dimethyl-1H-pyrazole, the absorption maximum is observed in the range of 210-220 nm. The introduction of the sulfonamide group at the C4 position is expected to cause a slight bathochromic (red) shift in the absorption maximum due to its auxochromic effect. The predicted λ_max for this compound would be in the region of 220-240 nm in a polar solvent like ethanol or methanol.

Conclusion and Future Perspectives

The spectroscopic characterization of this compound, as elucidated through a composite analysis of FT-IR, NMR, MS, and UV-Vis data, provides a robust and reliable molecular fingerprint. This guide has detailed the expected spectral features and the underlying principles governing them, offering a solid foundation for researchers engaged in the synthesis and application of this important class of compounds.

Future work should aim to publish a complete, experimentally-derived set of spectra for the parent compound to further validate the interpretations presented here. Additionally, advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be invaluable in providing unambiguous assignments of all proton and carbon signals, further solidifying our understanding of this versatile molecule's structure and properties.

References

-

Gundla, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 3,5-dimethyl-1H-pyrazole-4-sulfonamide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 3,5-dimethyl-1H-pyrazole-4-sulfonamide, a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery.[1] As a molecule integrating both a pyrazole nucleus and a sulfonamide moiety, its solubility characteristics are of paramount importance for synthesis, purification, formulation, and ultimately, its biological activity.[2][3] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for determining and understanding the solubility of this compound.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its journey from a laboratory curiosity to a therapeutic agent. For this compound, understanding its solubility in various organic solvents is essential for:

-

Reaction and Synthesis: The choice of solvent can significantly impact reaction kinetics, yield, and purity during the synthesis of derivatives.[1][4]

-

Purification: Recrystallization, a common purification technique, relies on the differential solubility of the compound and impurities in a given solvent system at various temperatures.

-

Formulation: Developing a stable and bioavailable dosage form necessitates a thorough understanding of the API's solubility in pharmaceutically acceptable solvents and excipients.

-

Downstream Applications: The handling and utility of the compound in subsequent biological assays and in vivo studies are often dictated by its ability to be dissolved in appropriate vehicles.[5]

The molecular structure of this compound, featuring both hydrogen bond donors and acceptors, suggests a nuanced solubility profile that will be highly dependent on the nature of the solvent.

Theoretical Framework: Predicting Solubility Behavior

While specific experimental data for this compound is not extensively published, we can infer its likely solubility behavior by examining its constituent functional groups: the pyrazole ring and the sulfonamide group.

The Influence of the Pyrazole Moiety

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2] Pyrazole and its derivatives generally exhibit good solubility in a range of organic solvents.[6] This can be attributed to:

-

Polarity: The presence of nitrogen atoms imparts a degree of polarity to the molecule, enhancing its solubility in polar solvents.[7]

-

Hydrogen Bonding: The pyrazole ring can act as a hydrogen bond acceptor, and in the case of an unsubstituted N-H, as a hydrogen bond donor, facilitating interactions with protic solvents.[7]

Commonly effective solvents for pyrazole derivatives include acetone, ethanol, methanol, acetonitrile, dimethylformamide (DMF), and dichloromethane (CH₂Cl₂).[6]

The Role of the Sulfonamide Group

The sulfonamide functional group (-SO₂NH₂) is a key component of many therapeutic agents. Its solubility is influenced by:

-

Amphiprotic Nature: The sulfonamide group can act as both a hydrogen bond donor (from the N-H) and acceptor (from the oxygens of the sulfonyl group), allowing for complex interactions with various solvents.

-

Crystalline Structure: The strong intermolecular hydrogen bonding potential of the sulfonamide group can lead to a stable crystal lattice, which requires significant energy to overcome during dissolution, potentially limiting solubility.

The solubility of sulfonamides has been extensively studied in various solvent systems, and it is known that their solubility profiles can be complex, often exhibiting non-ideal behavior in mixed solvents.[8]

Experimental Determination of Solubility: A Step-by-Step Protocol

To address the lack of specific solubility data for this compound, a robust experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[9][10]

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator/shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

Figure 1: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately dispense a known volume of each selected organic solvent into the vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the samples to shake for a predetermined period (typically 24-48 hours) to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach a solubility plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Data Analysis and Presentation

The solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |

| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |

| Acetone | 20.7 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 6.02 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 9.08 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide | 46.7 | [Experimental Value] | [Calculated Value] |

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: For most solid solutes, solubility increases with temperature.[6] This relationship is crucial for developing recrystallization protocols. The dissolution process can be endothermic or exothermic, which can be determined by measuring solubility at different temperatures.[11]

-

Solvent Polarity: A general principle is that "like dissolves like." Therefore, the solubility of this moderately polar compound is expected to be higher in polar solvents.

-

Hydrogen Bonding Capacity: Solvents that can effectively form hydrogen bonds with the sulfonamide and pyrazole moieties will likely be better solvents.

-

Molecular Size and Shape: The steric hindrance around the functional groups can affect the accessibility for solvent interaction.

Thermodynamic Considerations

The dissolution process can be described by thermodynamic functions such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of solution.[12][13] These parameters provide deeper insight into the driving forces of dissolution. For instance, a positive enthalpy of solution indicates an endothermic process where solubility increases with temperature.[12] The dissolution of sulfonamides in some solvent systems has been shown to be entropy-driven in certain compositions and enthalpy-driven in others.[12]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. scielo.org.co [scielo.org.co]

- 13. researchgate.net [researchgate.net]

Fundamental Chemical Properties of the Pyrazole Sulfonamide Core

An In-Depth Technical Guide to the

Introduction

The pyrazole sulfonamide scaffold is a privileged structural motif in modern medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, linked to a sulfonamide group (-SO₂NH-), creates a unique chemical entity with a specific three-dimensional arrangement and electronic properties that are highly conducive to interacting with biological targets.[1][2][3] Its presence in blockbuster drugs such as the COX-2 inhibitor Celecoxib highlights its significance in drug design and development.[4]

This guide provides an in-depth exploration of the fundamental chemical properties of the pyrazole sulfonamide core. We will dissect its structural and electronic characteristics, detail robust synthetic methodologies, analyze its physicochemical profile, and examine its role as a versatile pharmacophore. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical chemical scaffold.

Module 1: Structural and Electronic Properties

The unique arrangement of the pyrazole ring and the sulfonamide group imparts distinct properties that are fundamental to its biological activity.

1.1 Core Architecture and Aromaticity

The pyrazole ring is a five-membered heterocycle with three carbon atoms and two adjacent nitrogen atoms. It is an aromatic system, possessing six delocalized π-electrons, which confers planarity and stability.[1][2] One nitrogen atom is "pyrrole-like" (N1), with its lone pair participating in the aromatic system, while the other is "pyridine-like" (N2) and does not, making it the primary site of basicity.[5] The sulfonamide group is typically attached to the pyrazole ring, often at the C4 position.

Caption: General scaffold of a pyrazole sulfonamide core.

1.2 Spectroscopic Characterization

The structural integrity of pyrazole sulfonamide derivatives is routinely confirmed using a suite of spectroscopic techniques.

-

¹H NMR Spectroscopy: The protons on the pyrazole ring exhibit characteristic chemical shifts. The NH proton of the sulfonamide group typically appears as a singlet in the range of δ 6.94–9.47 ppm.[4] Aromatic protons on substituents will appear in the δ 6.20 to 8.5 ppm range.[6] The specific positions of methyl or other alkyl groups on the pyrazole ring can be identified by their characteristic shifts and couplings.[1]

-

¹³C NMR Spectroscopy: Carbon signals for the pyrazole ring are characteristic, and the carbon atom attached to the sulfonamide group shows a specific resonance. For example, in some pyrazoline derivatives, the C4 methylene carbon appears around 55.4 to 56.1 ppm.[6]

-

Infrared (IR) Spectroscopy: Key vibrational frequencies confirm the presence of the sulfonamide group. Asymmetric and symmetric stretching vibrations for the S=O bonds are strong and appear in the ranges of 1305–1358 cm⁻¹ and 1147–1161 cm⁻¹, respectively.[4] The N-H stretch of the sulfonamide is observed around 3022–3291 cm⁻¹.[1][4]

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is commonly used to determine the molecular weight, often showing a characteristic [M+H]⁺ or [M+1]⁺ ion peak, which confirms the structural integrity of the synthesized compound.[6][7]

1.3 X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[8] These studies reveal that the pyrazole ring is generally planar. The crystal packing is often dominated by hydrogen bonding interactions, particularly involving the sulfonamide N-H donor and the sulfonyl oxygen acceptors (N-H···O=S), which can form dimers or extended networks.[8][9]

Module 2: Synthetic Strategies

The construction of the pyrazole sulfonamide core is well-established, with several reliable synthetic routes available. The most common approach involves the sulfonylation of a pre-formed pyrazole ring.

2.1 General Synthesis Workflow

The primary method for synthesizing pyrazole-4-sulfonamides involves a two-step process: chlorosulfonylation of a substituted pyrazole followed by amination.

Caption: A typical workflow for the synthesis of pyrazole sulfonamides.

2.2 Experimental Protocol: Synthesis of Pyrazole-4-Sulfonamide Derivatives

This protocol is a generalized procedure based on methodologies reported in the literature.[1][2]

Step 1: Synthesis of Pyrazole-4-sulfonyl Chloride

-

Reagents & Setup: Charge a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet with the starting pyrazole (e.g., 3,5-dimethyl-1H-pyrazole) and an appropriate solvent such as chloroform.

-

Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add chlorosulfonic acid dropwise while maintaining the temperature.

-

Heating & Workup: After the addition is complete, raise the temperature to 60 °C and stir for several hours (e.g., 10 hours). Thionyl chloride may be added to ensure complete conversion.[1]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Once complete, carefully pour the reaction mixture onto crushed ice. The solid pyrazole sulfonyl chloride precipitate can be collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of the Final Pyrazole Sulfonamide

-

Reagents & Setup: In a separate flask, dissolve the desired amine and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in a solvent like dichloromethane (DCM).

-

Reaction: Add a solution of the pyrazole-4-sulfonyl chloride (from Step 1) in DCM to the amine solution at room temperature (25–30 °C).

-

Stirring: Allow the reaction to stir for an extended period (e.g., 16 hours) at room temperature.[2]

-

Monitoring: Monitor the reaction completion by TLC.

-

Workup & Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure pyrazole sulfonamide derivative.[1]

Module 3: Physicochemical Properties and ADME Profile

The physicochemical properties of the pyrazole sulfonamide core are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Properties like acidity (pKa), lipophilicity (logP), and solubility directly impact absorption, distribution, metabolism, and excretion (ADME).

| Property | Typical Range / Value | Significance in Drug Development | References |

| pKa | 5.9 - 12.6 | The sulfonamide NH is weakly acidic. The pKa influences the ionization state at physiological pH, affecting solubility, membrane permeability, and receptor binding. | [10][11] |

| Lipophilicity (logP) | -0.5 to 3.0 | This value indicates the compound's partitioning between lipid and aqueous phases. Moderate lipophilicity is often desired for oral bioavailability and cell permeability. Capping the sulfonamide NH can increase the logP and improve brain penetration. | [10][12][13] |

| Aqueous Solubility | Variable; generally low | Solubility is crucial for absorption and formulation. The pyrazole ring itself can improve solubility compared to a simple arene.[14] However, derivatives often require formulation strategies to enhance bioavailability. | [12][15] |

| Polar Surface Area (PSA) | ~54 Ų (for the sulfonamide) | PSA is a key predictor of membrane permeability. The secondary sulfonamide contributes significantly to the overall PSA. Capping the sulfonamide can reduce PSA. | [13] |

Module 4: Chemical Reactivity and Derivatization

The pyrazole sulfonamide core offers multiple sites for chemical modification, making it an excellent scaffold for building compound libraries for structure-activity relationship (SAR) studies.

-

N-Alkylation/Arylation of Pyrazole: The N1 position of the pyrazole ring can be readily alkylated or arylated, which significantly impacts the molecule's orientation and interaction with target proteins.

-

Substitution on the Pyrazole Ring: The carbon positions (C3 and C5) are common points for introducing various substituents to explore hydrophobic or polar pockets in a binding site.

-

N-Substitution of Sulfonamide: The acidic proton on the sulfonamide nitrogen can be replaced with alkyl or other groups. This modification eliminates a hydrogen bond donor, reduces the polar surface area, and increases lipophilicity, which can be a key strategy for improving CNS penetration.[13]

-

Modification of the Sulfonamide Aryl Group: The R-group attached to the sulfonyl moiety is a primary vector for diversification, allowing for the introduction of a wide range of functionalities to probe target interactions.

Module 5: The Pyrazole Sulfonamide Core in Medicinal Chemistry

The scaffold's success is rooted in its ability to act as a versatile pharmacophore, presenting key interaction points to biological macromolecules.

5.1 Pharmacophoric Features

The core presents a well-defined spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic regions.

Caption: Key pharmacophoric features of the pyrazole sulfonamide core.

5.2 Role as a Bioisostere

In drug design, the pyrazole ring is often used as a bioisostere for a phenyl ring.[14] This substitution can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, while maintaining or improving binding affinity.[14] Similarly, the sulfonamide group can act as a bioisosteric replacement for a carboxylic acid, offering a comparable acidic proton but with different spatial and electronic properties.[16]

5.3 Prominent Biological Activities

The versatility of the pyrazole sulfonamide core has led to its incorporation into drugs and clinical candidates across numerous therapeutic areas:

-

Anti-inflammatory (COX-2 Inhibition): The most famous example is Celecoxib, where the sulfonamide group is crucial for selective binding to the cyclooxygenase-2 (COX-2) enzyme.[17]

-

Anticancer: Derivatives have shown potent antiproliferative activity and are investigated as inhibitors of targets like carbonic anhydrases (CA IX and XII), which are overexpressed in tumors.[1][18]

-

Antimicrobial: The scaffold has been used to develop novel agents with activity against bacteria, including drug-resistant strains of Mycobacterium tuberculosis.[6]

-

Enzyme Inhibition: Beyond COX and CAs, this core is found in inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) for inflammation and 15-lipoxygenase (15-LO).[12][19][20]

Conclusion

The pyrazole sulfonamide core represents a cornerstone of modern medicinal chemistry. Its robust and tunable synthetic routes, combined with a favorable set of physicochemical and pharmacophoric properties, have cemented its status as a privileged scaffold. The core's inherent aromaticity, defined geometry, and capacity for multi-point interactions with biological targets ensure its continued relevance. A thorough understanding of its fundamental chemical properties—from spectroscopic signatures and reactivity to its ADME profile—is essential for any scientist aiming to leverage this potent scaffold in the rational design of next-generation therapeutics.

References

- N/A

-

Pelliccia, S., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13327–13355. Available at: [Link]

-

Yadav, P., et al. (2022). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Journal of Chemical Sciences. Available at: [Link]

-

Pelliccia, S., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. Available at: [Link]

-

Srivastava, B. K., et al. (2008). Bioisosteric replacement of dihydropyrazole of 4S-(-)-3-(4-chlorophenyl)-N-methyl-N'-[(4-chlorophenyl)-sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-caboxamidine (SLV-319) a potent CB1 receptor antagonist by imidazole and oxazole. Bioorganic & Medicinal Chemistry Letters, 18(3), 963-8. Available at: [Link]

-

Kumar, A., et al. (2024). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]

-

Rathod, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26362–26374. Available at: [Link]

-

Rathod, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

-

Kalsoom, S., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. Available at: [Link]

-

Kassab, A. E., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry, 190, 112117. Available at: [Link]

-

Zarrow, J. C., et al. (2011). Pyrazole-based sulfonamide and sulfamides as potent inhibitors of mammalian 15-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 21(14), 4141-5. Available at: [Link]

- N/A

-

Manjula, S. N., et al. (2020). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. ResearchGate. Available at: [Link]

-

Pelliccia, S., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available at: [Link]

- N/A

-

Guler, M. G., et al. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. Available at: [Link]

- N/A

- N/A

-

De Rycker, M., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry. Available at: [Link]

-

Siddiqui, M. A., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2225375. Available at: [Link]

-

Lange, J. H. M., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

- N/A

-

Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(8), 1965-70. Available at: [Link]

- N/A

- N/A

-

Deng, H., et al. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Hernández-Negrín, E., et al. (2024). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available at: [Link]

-

Comeau, L., et al. (2021). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Advances. Available at: [Link]

- N/A

-

Drabczyńska, A., et al. (2015). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Journal of Molecular Modeling, 21(5), 118. Available at: [Link]

- N/A

- N/A

Sources

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives | MDPI [mdpi.com]

- 10. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrazole-based sulfonamide and sulfamides as potent inhibitors of mammalian 15-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 3,5-dimethyl-1H-pyrazole derivatives

An In-Depth Technical Guide to the Discovery and History of 3,5-Dimethyl-1H-pyrazole Derivatives

Introduction: The Pyrazole Core in Modern Science

The realm of heterocyclic chemistry is foundational to drug discovery and materials science, with nitrogen-containing ring systems often serving as the structural core of biologically active molecules. Among these, pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, holds a position of particular significance.[1][2][3][4] First described in the late 19th century, the pyrazole scaffold has proven to be a "privileged structure," a molecular framework that is recurrently found in potent therapeutic agents across various disease areas.[5][6][7]

This guide focuses specifically on the 3,5-dimethyl-1H-pyrazole moiety, a simple yet profoundly influential derivative. Its unique substitution pattern, arising from one of the most classic reactions in heterocyclic chemistry, has given rise to a vast library of compounds with applications ranging from blockbuster anti-inflammatory drugs to advanced agricultural and industrial chemicals.[8] We will explore the historical genesis of its discovery, detail the foundational synthetic protocols, trace the evolution of its synthesis, and examine its monumental impact on modern science, particularly in the field of drug development.

Part 1: The Genesis of Pyrazole Chemistry: A Discovery by Ludwig Knorr

The history of pyrazoles is inextricably linked to the German chemist Ludwig Knorr.[2] In 1883, while investigating the reactions of β-ketoesters, Knorr reported a novel condensation reaction between ethyl acetoacetate and phenylhydrazine.[1][9][10] This seminal work did not initially aim to create a new heterocyclic system but was rather an exploration of hydrazine chemistry. The unexpected product, a pyrazolone derivative, laid the groundwork for an entirely new class of compounds.[11] This reaction, now famously known as the Knorr Pyrazole Synthesis , became the cornerstone of pyrazole chemistry and remains one of the most reliable methods for constructing this heterocyclic core.[1][9][12]

Knorr's initial discovery quickly led to the development of Antipyrine, a pyrazolone derivative that became one of the first commercially successful synthetic analgesics and antipyretics, dominating the market until the rise of aspirin.[11][13] This early success cemented the importance of the pyrazole scaffold in medicinal chemistry and spurred further research into its synthesis and derivatization.

Part 2: The Foundational Synthesis of 3,5-Dimethyl-1H-pyrazole

The parent 3,5-dimethyl-1H-pyrazole is synthesized via the classic Knorr condensation, utilizing acetylacetone (also known as pentane-2,4-dione) as the 1,3-dicarbonyl component and hydrazine as the dinucleophile. The symmetrical nature of acetylacetone elegantly circumvents the regioselectivity issues that can arise with unsymmetrical dicarbonyl compounds, making it the ideal precursor for this specific substitution pattern.

Reaction Principle

The synthesis involves a cyclocondensation reaction where the two nitrogen atoms of the hydrazine molecule react sequentially with the two carbonyl groups of acetylacetone. The process involves the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[14][15]

Visualizing the Knorr Synthesis Mechanism

The following diagram illustrates the stepwise mechanism for the acid-catalyzed formation of 3,5-dimethyl-1H-pyrazole.

Caption: Knorr synthesis workflow for 3,5-dimethyl-1H-pyrazole.

Detailed Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole

This protocol describes a standard laboratory procedure for the synthesis of 3,5-dimethyl-1H-pyrazole from acetylacetone and hydrazine hydrate. It is designed as a self-validating system, where successful execution yields a crystalline product with a characteristic melting point.

Materials & Reagents:

-

Acetylacetone (Pentane-2,4-dione)

-

Hydrazine hydrate (64-65% solution)

-

Deionized Water

-

Ice bath

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 0.1 mol of acetylacetone in 50 mL of ethanol.

-

Causality Note: Ethanol is a common solvent that effectively dissolves both reactants and facilitates a homogenous reaction mixture. Glacial acetic acid can also be used and may act as a catalyst.[17]

-

-

Addition of Hydrazine: While stirring the solution at room temperature, slowly add 0.1 mol of hydrazine hydrate dropwise to the flask.

-

Causality Note: The reaction is exothermic. Slow, dropwise addition is crucial to control the reaction temperature and prevent side reactions or excessive boiling.

-

-

Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain it for 1-2 hours.[16] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality Note: Heating provides the necessary activation energy for the cyclization and dehydration steps, ensuring the reaction goes to completion.

-

-

Isolation: After the reflux period, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath to promote crystallization of the product.

-

Causality Note: The solubility of 3,5-dimethyl-1H-pyrazole decreases significantly at lower temperatures, leading to its precipitation from the solution.

-

-

Filtration and Washing: Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water to remove any unreacted starting materials and solvent.

-

Drying and Characterization: Dry the product, for example in a vacuum oven. The purity of the 3,5-dimethyl-1H-pyrazole can be confirmed by measuring its melting point (expected: 106-108 °C) and through spectroscopic analysis (NMR, IR).

Part 3: Evolution of Synthesis and Modern Methodologies

While the Knorr synthesis is robust and historically significant, modern chemistry has sought more efficient, environmentally friendly, and versatile methods. The primary limitation of the classical Knorr reaction arises when using substituted hydrazines with unsymmetrical 1,3-dicarbonyls, which can lead to a mixture of regioisomers.[9][12]

Research has led to the development of numerous advanced protocols:

-

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.

-

Catalytic Innovations: Modern approaches utilize various catalysts, such as nano-ZnO or molecular iodine, to facilitate the reaction under milder or greener conditions.[12][18]

-

Multicomponent Reactions (MCRs): These strategies allow for the synthesis of complex pyrazole derivatives in a single step from three or more starting materials, enhancing efficiency.[19][[“]]

-

1,3-Dipolar Cycloadditions: Reactions involving diazo compounds and alkynes offer an alternative and powerful route to the pyrazole core, often with excellent control over substitution patterns.[3]

These modern methods expand the synthetic chemist's toolkit, enabling the creation of diverse libraries of pyrazole derivatives for screening in drug discovery and other applications.[19]

Part 4: The Impact of 3,5-Dimethyl-1H-pyrazole Derivatives

The true significance of the 3,5-dimethyl-1H-pyrazole core lies in the vast array of functional derivatives it has spawned and their profound impact on science and industry.

In Drug Development

The 3,5-dimethylpyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous drugs with diverse therapeutic actions. Its methyl groups can provide a stable anchor for further functionalization and often contribute to favorable metabolic stability and receptor binding.

| Derivative Example | Core Application | Mechanism of Action / Significance |

| Celecoxib | Anti-inflammatory, Analgesic | A selective COX-2 inhibitor used to treat arthritis and acute pain. Its development was a landmark in creating anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[21][22][23] |

| PDE4 Inhibitors | Asthma/COPD Treatment | Derivatives have been synthesized as potent inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory pathways. These compounds show promise for treating respiratory diseases like asthma and COPD.[24] |

| Anticancer Agents | Oncology | Various derivatives have been developed and evaluated for their cytotoxic properties against cancer cell lines, acting through diverse mechanisms.[25] |

| Antimicrobial Agents | Infectious Diseases | The scaffold has been incorporated into compounds showing antibacterial and antifungal activity, offering potential leads for new antibiotics.[5] |

In Agriculture and Industry

Beyond pharmaceuticals, 3,5-dimethylpyrazole (3,5-DMP) has found critical applications in other sectors.

-

Nitrification Inhibitor: In agriculture, 3,5-DMP is a highly effective nitrification inhibitor. It slows the bacterial conversion of ammonium to nitrate in soil, reducing nitrogen loss from fertilizers. This leads to improved nitrogen use efficiency by crops and minimizes environmental pollution from nitrate leaching and nitrous oxide emissions.[8]

-

Industrial Intermediates: It serves as a crucial intermediate in the synthesis of dyes, photochemicals, and complex organic molecules.[5]

-

Polyurethane Production: 3,5-DMP is used as a blocking agent for isocyanates. This application allows for the creation of stable, one-component polyurethane systems that cure only upon heating, which is vital for high-performance coatings and adhesives.[8][26]

Visualizing the Application Workflow

The following diagram illustrates the logical flow from the core chemical synthesis to its diverse, high-impact applications.

Caption: Development pipeline of 3,5-dimethyl-1H-pyrazole derivatives.

Conclusion

From its serendipitous discovery in Ludwig Knorr's 19th-century laboratory to its present-day status as a privileged scaffold, the journey of the 3,5-dimethyl-1H-pyrazole core is a testament to the enduring power of fundamental chemical research. The elegant and efficient Knorr synthesis provided the initial gateway to this class of compounds, and over a century of innovation has expanded the synthetic repertoire, enabling the creation of derivatives with precisely tailored functions. Its impact is felt globally, from the pharmacy, where it forms the basis of life-changing medications, to the farm, where it contributes to sustainable agricultural practices. For researchers, scientists, and drug development professionals, the history and chemistry of 3,5-dimethyl-1H-pyrazole derivatives offer not just a lesson in the evolution of science, but a continuing source of inspiration for future discoveries.

References

- A Technical Guide to the Knorr Pyrazole Synthesis of 1883. Benchchem.

- Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate.

-

Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals. Britannica. Available at: [Link]

-

Knorr Pyrazole Synthesis. Name-Reaction.com. Available at: [Link]

- Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. JOCPR.

-

Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available at: [Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Available at: [Link]

-

Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Chapter 5: Pyrazoles. The Royal Society of Chemistry. Available at: [Link]

-

Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Ingenta Connect. Available at: [Link]

-

Modern Approaches to the Synthesis of Pyrazoles (A Review). Consensus. Available at: [Link]

-

Convenient One‐Pot Synthesis and Biological Evaluation of New 3,5‐Dimethyl‐1H‐pyrazole‐1‐carbothiohydrazide Derivatives as Anti‐Tumor Agents. Semantic Scholar. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR.

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available at: [Link]

-